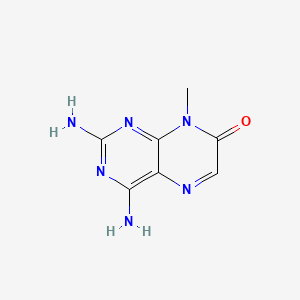
2,4-diamino-8-methyl-7(8H)-pteridinone
Beschreibung
2,4-Diamino-8-methyl-7(8H)-pteridinone is a pteridine derivative characterized by amino groups at positions 2 and 4, a methyl group at position 8, and a ketone at position 7 (Figure 1). This compound belongs to the pteridinone family, which shares structural similarities with purines and has been explored for applications in medicinal chemistry, particularly as kinase inhibitors and nucleoside analogs . Its methyl substituent at N8 enhances steric stability, while the amino groups contribute to hydrogen-bonding interactions with biological targets .
Eigenschaften
Molekularformel |
C7H8N6O |
|---|---|
Molekulargewicht |
192.182 |
IUPAC-Name |
2,4-diamino-8-methylpteridin-7-one |
InChI |
InChI=1S/C7H8N6O/c1-13-3(14)2-10-4-5(8)11-7(9)12-6(4)13/h2H,1H3,(H4,8,9,11,12) |
InChI-Schlüssel |
HGFSKKGNWPCQPZ-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC2=C1N=C(N=C2N)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Pteridinone Derivatives
2.4-Diamino-6-phenyl-7(8H)-pteridinone
- Structure : Features a phenyl group at position 6 instead of a methyl group at position 7.
- Properties : The phenyl group improves lipophilicity, enhancing solubility in organic solvents compared to the methyl-substituted analog. This modification was critical in nucleoside synthesis studies but reduced selectivity in kinase inhibition due to steric bulk .
- Application : Investigated as a precursor for glycosylation in nucleoside analogs .
7-Amino-[1,2,4]triazolo[4,3-f]pteridinone Derivatives
- Structure: Incorporates a triazole ring fused to the pteridinone core.
- Activity : Demonstrated potent anti-proliferative effects against cancer cell lines (IC50 values ranging from 0.12–3.8 μM). The triazole moiety enhances binding to Polo-like kinase 1 (PLK1), a key target in oncology .
- SAR : Substitutions at the terminal aniline ring (position B) significantly influence potency, with electron-withdrawing groups improving PLK1 affinity .
Stereochemical and Chiral Effects
(R)- and (S)-Dihydropteridinone Derivatives
- Structure : Dihydro analogs with chiral centers at position 8.
- Activity: (S)-pteridinones with small R1 groups (e.g., methyl) showed 5-fold higher potency against vaccinia-related kinase 1 (VRK1) than (R)-isomers. Larger substituents (e.g., propargyl) reduced this selectivity .
- Key Finding : Absolute configuration critically impacts kinase inhibition, highlighting the importance of stereochemistry in drug design .
Functional Group Modifications
2,4-Dimethoxy-6-methyl-7(8H)-pteridinone
- Structure: Methoxy groups replace amino groups at positions 2 and 4.
- Impact: Methoxy substituents reduce hydrogen-bonding capacity but increase electron density, altering reactivity in redox reactions.
4-(Dimethylamino)-8-methyl-2-(methylthio)-7(8H)-pteridinone
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


